REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C[N:16]([CH:18]=O)C>>[CH3:5][CH2:4][CH2:3][CH:2]([CH3:7])[CH3:1].[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:2]2[CH:7]=[CH:6][C:5]([S:8][C:5]3[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=3)=[C:4]([C:18]#[N:16])[C:3]=2[C:18]#[N:16])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ditosylated dicyanohydroquinone
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
product A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was isolated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was purified by flash column chromatography (
|
Type
|
WASH
|
Details
|
gradient elution
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)SC1=C(C(C#N)=C(C=C1)SC1=CC=C(C=C1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |